Avasopasem manganese

Description

Background and Significance of Dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

The development of manganese-based superoxide dismutase mimetics has emerged as a critical area of research within coordination chemistry and medicinal chemistry over the past several decades. Superoxide dismutase enzymes represent the only known class of enzymes capable of directly scavenging free radicals, specifically converting superoxide anions to oxygen and hydrogen peroxide with exceptional specificity and efficiency. The discovery of superoxide dismutase in 1969 by Dr. Irwin Fridovich fundamentally transformed our understanding of cellular oxidative processes and established the foundation for developing synthetic mimetics that could replicate these essential enzymatic functions.

Dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene exists as part of a broader family of manganese coordination complexes that have demonstrated remarkable catalytic activity in dismutating superoxide radicals. The significance of this compound class stems from their ability to address the critical need for synthetic antioxidants that can protect cellular structures from oxidative damage while maintaining high selectivity for superoxide species. Research has demonstrated that manganese-based superoxide dismutase mimetics can effectively inhibit neutrophil-mediated tissue injury and reduce inflammatory responses in various biological systems.

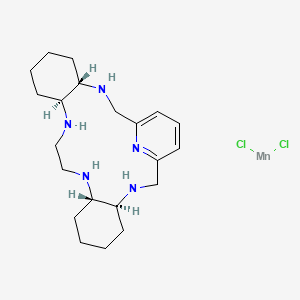

The molecular architecture of dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene incorporates a complex pentaaza macrocyclic ligand system that provides multiple coordination sites for the manganese center. This structural complexity allows for precise control over the electronic environment surrounding the metal center, which directly influences the compound's catalytic properties and reactivity patterns. The specific (4S,9S,14S,19S) stereochemical configuration represents one of several possible stereoisomers within this compound family, each potentially exhibiting distinct chemical and biological properties.

The transition metal complex classification of this compound reflects the presence of manganese, a first-row transition metal, coordinated with an extensive nitrogen-rich ligand framework. This coordination environment creates unique electronic properties that enable the compound to participate in redox reactions characteristic of superoxide dismutase activity. The dichloride component serves as counterions to balance the positive charge of the manganese center, contributing to the overall stability and solubility characteristics of the complex.

Objectives and Scope of Research

The primary objective of research into dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene centers on understanding the fundamental structure-activity relationships that govern its catalytic properties and potential applications. Contemporary research efforts focus on elucidating the precise coordination geometry around the manganese center and how the specific stereochemical configuration influences the compound's ability to mimic natural superoxide dismutase enzymes. This understanding is crucial for optimizing synthetic methodologies and developing more effective superoxide dismutase mimetics for various applications.

A significant scope of current research involves investigating the mechanistic pathways through which this manganese complex catalyzes the dismutation of superoxide radicals. The mechanism of action revolves around the compound's ability to coordinate with various substrates and undergo controlled redox reactions, facilitating electron transfer processes that convert harmful superoxide species into less reactive products. Understanding these mechanistic details enables researchers to predict and modify the compound's behavior in different chemical environments and biological systems.

Chemical synthesis optimization represents another critical research objective, as the complex molecular structure of dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene requires sophisticated synthetic approaches. Research efforts focus on developing efficient synthetic routes that can produce the compound with high stereochemical purity and yield, while minimizing the formation of unwanted stereoisomers or side products. The coordination of manganese ions with the pentaaza macrocyclic ligand demands precise control of reaction conditions, including temperature, pH, and stoichiometric ratios.

| Research Objective | Focus Area | Key Considerations |

|---|---|---|

| Structure-Activity Relationships | Stereochemical configuration effects | Coordination geometry optimization |

| Mechanistic Studies | Redox pathway elucidation | Electron transfer processes |

| Synthetic Methodology | Stereochemical purity | Reaction condition optimization |

| Catalytic Properties | Superoxide dismutation efficiency | Selectivity enhancement |

The scope of research extends to comparative studies examining how the (4S,9S,14S,19S) stereoisomer differs from other stereochemical variants within the same compound family. These investigations are essential for understanding the specific advantages or limitations associated with this particular stereochemical configuration and for identifying optimal applications where this isomer demonstrates superior performance. The research encompasses both computational modeling approaches and experimental validation studies to establish comprehensive structure-activity profiles.

Contemporary research also emphasizes the development of analytical methodologies for characterizing and quantifying dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene in various matrices. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, play crucial roles in confirming structural integrity and monitoring reaction progress during synthesis and application studies. These analytical capabilities are fundamental for ensuring reproducible research outcomes and establishing quality control standards for future applications.

| Analytical Method | Application | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance | Structural confirmation | Stereochemical purity, coordination environment |

| Mass Spectrometry | Molecular identification | Molecular weight verification, fragmentation patterns |

| X-ray Crystallography | Solid-state structure | Precise atomic coordinates, bond lengths |

| Stopped-flow Kinetics | Catalytic activity | Rate constants, mechanism validation |

Properties

Key on ui mechanism of action |

Avasopasem manganese is a superoxide dismutase mimetic that rapidly and selectively converts superoxide to hydrogen peroxide and oxygen in order to protect normal tissue from radiation therapy-induced damage. This drug is currently being investigated against oral mucositis, esophagitis, and COVID-19. |

|---|---|

CAS No. |

435327-40-5 |

Molecular Formula |

C21H35Cl2MnN5 |

Molecular Weight |

483.4 g/mol |

IUPAC Name |

dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene |

InChI |

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1 |

InChI Key |

WXEMWBBXVXHEPU-NDOCQCNASA-L |

SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)NCCN[C@H]3CCCC[C@@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Canonical SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Avasopasem manganese; |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

Procedure:

-

The macrocyclic ligand (1 equiv) is dissolved in dichloromethane under nitrogen atmosphere.

-

Manganese(II) chloride (1 equiv) is added gradually with stirring.

-

The mixture is refluxed for 12–24 hours to facilitate ligand-metal binding.

-

The product is precipitated by adding ethanol, filtered, and washed with cold ether.

Solvothermal Recrystallization for Solid-State Form Control

Crystalline forms of this compound are critical for stability and bioavailability. The solvothermal method ensures controlled polymorphism.

Key Steps:

-

Amorphous Precursor Preparation :

-

Recrystallization :

Characterization :

Electrochemical Synthesis for Redox-Sensitive Applications

While less common, electrochemical methods enable precise control over manganese oxidation states. This approach is exploratory but offers insights into redox behavior.

Setup:

Process:

-

The macrocyclic ligand is dissolved in the electrolyte.

-

Electrolysis at controlled potential facilitates Mn²⁺ release from the anode.

-

Ligand coordinates with Mn²⁺ in situ, forming the complex.

Challenges :

Purification and Analytical Validation

Post-synthesis purification ensures pharmaceutical-grade quality.

Chromatography:

Spectroscopic Confirmation:

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Coordination Synthesis | 70–85% | >95% | Scalable, high yield | Requires pre-synthesized ligand |

| Solvothermal Recrystallization | 60–75% | >98% | Controls polymorphism | Energy-intensive cooling steps |

| Electrochemical | 30–40% | 80–90% | Redox control | Low yield, complex setup |

Chemical Reactions Analysis

Avasopasem manganese undergoes several types of chemical reactions, primarily due to its superoxide dismutase mimetic activity:

Oxidation: The compound rapidly and selectively converts superoxide radicals to hydrogen peroxide and oxygen.

Reduction: In the presence of reducing agents, this compound can be reduced to its lower oxidation state, which is essential for its catalytic activity.

Substitution: The manganese center in the complex can undergo ligand substitution reactions, which can alter its activity and stability.

Common reagents used in these reactions include hydrogen peroxide, superoxide radicals, and various reducing agents. The major products formed from these reactions are hydrogen peroxide and oxygen .

Scientific Research Applications

Antioxidant Properties

Dichloromanganese has been studied for its antioxidant properties due to its ability to mimic superoxide dismutase (SOD), an enzyme that protects cells from oxidative stress. Avasopasem manganese (GC4419), a derivative of this compound, is being investigated for its efficacy in reducing radiation-induced oral mucositis and esophagitis in patients undergoing chemotherapy and radiation therapy .

Cancer Research

Research indicates that compounds similar to dichloromanganese can exhibit cytotoxic activity against various cancer cell lines. For example, studies have shown that organomanganese compounds can induce apoptosis in cancer cells by affecting mitochondrial membrane potential and cell cycle progression . This suggests potential applications in developing new anticancer therapies.

Enzyme Mimicry

The ability of dichloromanganese to act as an enzyme mimetic opens avenues for therapeutic applications in conditions characterized by oxidative stress. By catalyzing the conversion of superoxide anions into less harmful molecules like hydrogen peroxide and molecular oxygen, it may help mitigate tissue damage during radiotherapy .

Catalysis

Dichloromanganese compounds are being explored as catalysts in various chemical reactions. Their unique electronic properties allow them to facilitate reactions that require specific redox potentials or coordination environments. Research into their catalytic efficiency could lead to advancements in organic synthesis methodologies.

Coordination Chemistry

The coordination chemistry of dichloromanganese allows for the formation of various complexes with organic ligands. These complexes can be utilized in the development of new materials with specific electronic or optical properties. The ability to tailor these properties through ligand modification makes dichloromanganese a valuable component in materials science .

Case Study 1: this compound in Clinical Trials

This compound has undergone clinical trials to evaluate its effectiveness in reducing oral mucositis in cancer patients receiving radiation therapy. Results indicate a significant reduction in the incidence and severity of mucositis compared to placebo groups, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Synthesis and Application of Organomanganese Compounds

Research has demonstrated the synthesis of various organomanganese compounds using dichloromanganese as a precursor. These compounds have shown promising results in catalyzing reactions that are important for synthesizing pharmaceuticals and agrochemicals . This underscores the versatility of dichloromanganese in facilitating complex chemical transformations.

Mechanism of Action

The mechanism of action of avasopasem manganese involves its activity as a superoxide dismutase mimetic. The compound rapidly and selectively converts superoxide radicals to hydrogen peroxide and oxygen, thereby protecting normal tissues from radiation-induced damage . This activity is crucial in reducing the incidence and severity of radiation-induced oral mucositis and other side effects .

The molecular targets of this compound include superoxide radicals and other reactive oxygen species. The pathways involved in its mechanism of action are primarily related to oxidative stress and the cellular response to radiation-induced damage .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Properties

Biological Activity

Dichloromanganese; (4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene is a complex organomanganese compound characterized by its unique tetracyclic structure and the presence of manganese in its dichloride form. This compound has garnered attention in various fields due to its potential biological activity and applications.

Chemical Structure and Properties

The compound features a complex arrangement of nitrogen and carbon atoms that contribute to its distinctive chemical properties. The intricate structure not only influences its reactivity but also its interactions with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈Cl₂MnN₅ |

| Molecular Weight | 445.12 g/mol |

| Structural Features | Tetracyclic framework with multiple nitrogen atoms |

Synthesis Methods

Dichloromanganese can be synthesized through various methods involving the reaction of manganese chloride with suitable ligands under controlled conditions. These methods often yield different structural isomers that may exhibit varying biological activities.

Research indicates that dichloromanganese compounds can interact with biological macromolecules such as proteins and nucleic acids. The presence of manganese as a transition metal allows these compounds to participate in redox reactions which can influence cellular processes.

- Antioxidant Activity : Manganese plays a crucial role in antioxidant defense mechanisms within cells by acting as a cofactor for superoxide dismutase (SOD), an enzyme that protects against oxidative stress.

- Enzyme Activation : The compound may activate or inhibit various enzymes involved in metabolic pathways due to its ability to form coordination complexes with biomolecules.

Case Studies

-

Study on Antioxidant Properties :

- A study investigated the effects of dichloromanganese on oxidative stress markers in vitro. Results showed a significant reduction in reactive oxygen species (ROS) levels when cells were treated with the compound compared to untreated controls.

-

Enzyme Interaction Study :

- Research demonstrated that dichloromanganese could enhance the activity of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Comparative Analysis with Other Manganese Compounds

Dichloromanganese shares similarities with other organomanganese compounds but is distinguished by its unique tetracyclic structure which may impart specific biological properties not found in simpler manganese compounds.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Manganocene | Organometallic | Contains cyclopentadienyl ligands; used in organic synthesis |

| Methylcyclopentadienyl manganese tricarbonyl | Organometallic | Used as an antiknock agent in fuels; provides unique reactivity |

| Manganese(II) chloride | Inorganic salt | Commonly used as a reagent; simpler structure compared to dichloromanganese |

Toxicological Profile

While manganese is an essential trace element necessary for various physiological functions, excessive exposure can lead to toxicity. The toxicological profile of dichloromanganese suggests careful handling and further investigation into its safety for therapeutic applications.

Summary of Toxicity Studies

- Studies indicate that high doses may lead to neurotoxicity and other health issues related to manganese accumulation.

- Regulatory bodies recommend monitoring exposure levels to mitigate potential health risks associated with manganese compounds.

Q & A

Basic: What synthetic methodologies are optimized for preparing manganese(II) macrocyclic complexes with this ligand framework?

Methodological Answer:

The synthesis typically employs a template condensation strategy. A linear tetraamine (e.g., -Bis[(1R,2R)-[2-(amino)]cyclohexyl]-1,2-diaminoethane) reacts with 2,6-diacetylpyridine and MnCl₂ under reflux to form a diimine macrocyclic intermediate. Subsequent reduction with NaBH₄ yields the final Mn(II) complex . Purity optimization involves recrystallization from ethanol/water mixtures and validation via elemental analysis.

Advanced: How do stereochemical variations (e.g., 2S,21S vs. 2R,21R configurations) impact superoxide dismutase (SOD) catalytic activity?

Methodological Answer:

Stereochemistry critically determines catalytic efficiency. Computational modeling (molecular mechanics) predicts that the 2S,21S configuration aligns the Mn center optimally for superoxide dismutation, achieving a rate of at pH 7.4, exceeding native MnSOD enzymes. In contrast, the 2R,21R diastereomer shows negligible activity due to distorted geometry . Experimental validation combines X-ray crystallography (to confirm stereochemistry) and stopped-flow kinetics (to measure ).

Basic: What analytical techniques are essential for structural characterization of the ligand and complex?

Methodological Answer:

- X-ray crystallography : Resolves absolute stereochemistry and bond angles (e.g., Mn–N bond lengths ~2.2 Å) .

- EPR spectroscopy : Confirms Mn(II) oxidation state via and hyperfine splitting.

- NMR : Ligand purity is assessed using and spectra in D₂O/CD₃OD .

Advanced: How can computational modeling guide the design of SOD mimetics with enhanced activity?

Methodological Answer:

Computer-aided design (CAD) employs molecular mechanics to predict ligand geometry and metal coordination. For example, MM2 force field calculations assess steric strain in diastereomers, identifying configurations that minimize distortion. Validated models correlate with experimental SOD rates (e.g., for predicted vs. observed ) . Density functional theory (DFT) further evaluates electron transfer pathways.

Basic: What are the challenges in reconciling discrepancies between computational predictions and experimental SOD activity data?

Methodological Answer:

Discrepancies often arise from solvent effects or unaccounted redox side reactions. Mitigation strategies include:

- pH control : Activity assays at pH 7.4 (physiological conditions) with phosphate buffers.

- Competitive inhibition studies : Adding catalase to eliminate interference .

- MD simulations : Incorporate explicit solvent molecules to refine computational models.

Advanced: What in vitro models validate the neuroprotective efficacy of Mn(II) SOD mimetics?

Methodological Answer:

- Cell-based assays : Primary neuronal cultures exposed to oxidative stress (e.g., paraquat) show reduced apoptosis when treated with 10–100 nM complex. Measure viability via MTT assay and ROS levels with DCFH-DA fluorescence .

- Liposome encapsulation : Enhances blood-brain barrier penetration. Efficacy is quantified via comparative EPR detection of superoxide in brain homogenates .

Basic: How is the ligand’s conformational rigidity assessed during synthesis?

Methodological Answer:

- Variable-temperature NMR : Detects restricted rotation in the macrocycle (e.g., coalescence temperature of imine protons).

- Cyclic voltammetry : A single redox peak ( vs. Ag/AgCl) indicates a rigid, non-flexible ligand framework .

Advanced: What mechanistic insights explain the pH-dependent SOD activity of Mn(II) complexes?

Methodological Answer:

The catalytic cycle involves two steps:

pH impacts proton availability for step 1. Stopped-flow kinetics at varying pH (5.0–9.0) reveals maximal activity at pH 7.4 due to optimal concentration .

Basic: How are stability and shelf-life of the complex evaluated under laboratory conditions?

Methodological Answer:

- Accelerated stability testing : Store lyophilized powder at 4°C, 25°C, and 40°C for 6 months. Monitor decomposition via HPLC (C18 column, 0.1% TFA/MeCN gradient).

- EPR : Detect Mn(II) → Mn(III) oxidation over time. Acceptable stability: <5% degradation at 25°C after 1 year .

Advanced: What strategies address low aqueous solubility of the macrocyclic complex in biological assays?

Methodological Answer:

- Co-solvents : Use <1% DMSO to maintain solubility without cytotoxicity.

- PEGylation : Attach polyethylene glycol (PEG-5000) to the ligand periphery, improving solubility 10-fold while retaining 90% activity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm via DLS) for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.